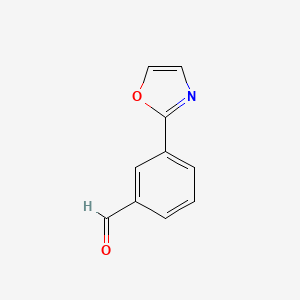

3-(Oxazol-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-(1,3-oxazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H |

InChI Key |

BRUPHAFWUUXSJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CO2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 3-(Oxazol-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The structure of 3-(Oxazol-2-yl)benzaldehyde incorporates three key features that dictate its spectroscopic behavior: a meta-substituted benzene ring, an aldehyde functional group, and an oxazole heterocycle. The interplay of the electronic effects of these groups—the electron-withdrawing nature of the aldehyde and the π-system of the oxazole ring—creates a unique spectroscopic fingerprint that we will explore in detail through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure

Figure 1: Chemical structure of 3-(Oxazol-2-yl)benzaldehyde.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzaldehyde ring, the aldehyde proton, and the protons of the oxazole ring. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the aromatic oxazole substituent.

Table 1: Predicted ¹H NMR Data for 3-(Oxazol-2-yl)benzaldehyde (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.1 | s | - |

| H-2' | ~8.2 | s | - |

| H-4' | ~7.9 | d | ~7.8 |

| H-6' | ~8.1 | d | ~7.8 |

| H-5' | ~7.6 | t | ~7.8 |

| Oxazole H-5 | ~7.8 | s | - |

| Oxazole H-4 | ~7.3 | s | - |

Interpretation and Rationale:

-

Aldehyde Proton: The aldehyde proton is expected to be the most deshielded, appearing as a singlet around 10.1 ppm, which is characteristic for aromatic aldehydes.

-

Benzene Ring Protons: The protons on the benzaldehyde ring will exhibit a complex splitting pattern due to meta-substitution. H-2' and H-6' are ortho to the electron-withdrawing aldehyde and oxazole groups, respectively, and are therefore expected to be shifted downfield. H-4' and H-5' will appear at relatively higher fields. The provided multiplicities are a simplification; in reality, more complex splitting may be observed. For a similar structure, 3-chlorobenzaldehyde, the aromatic protons appear between 7.48 and 7.82 ppm.[1]

-

Oxazole Ring Protons: The protons on the oxazole ring are in a distinct electronic environment and are expected to appear as singlets in the aromatic region.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 3-(Oxazol-2-yl)benzaldehyde

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~192 |

| Benzene C-1' | ~137 |

| Benzene C-3' | ~134 |

| Benzene C-2' | ~130 |

| Benzene C-4' | ~130 |

| Benzene C-5' | ~129 |

| Benzene C-6' | ~135 |

| Oxazole C-2 | ~161 |

| Oxazole C-4 | ~128 |

| Oxazole C-5 | ~140 |

Interpretation and Rationale:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the largest chemical shift, around 192 ppm.

-

Aromatic Carbons: The carbons of the benzene ring will appear in the typical aromatic region (120-140 ppm). The carbon attached to the aldehyde group (C-1') and the carbon attached to the oxazole ring (C-3') will be deshielded due to the electron-withdrawing nature of these substituents. For comparison, the aromatic carbons in cuminaldehyde (4-isopropylbenzaldehyde) appear between 127.12 and 156.15 ppm.[2]

-

Oxazole Carbons: The carbons of the oxazole ring will have characteristic shifts, with C-2 being the most deshielded due to its attachment to two heteroatoms.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 3-(Oxazol-2-yl)benzaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aldehyde C=O Stretch | ~1705 | Strong |

| Aromatic C=C Stretch | ~1600, ~1580, ~1480 | Medium to Strong |

| C-O-C Stretch (Oxazole) | ~1070 | Medium |

| C=N Stretch (Oxazole) | ~1550 | Medium |

Interpretation and Rationale:

-

Aldehyde Group: The most prominent peaks will be the strong C=O stretching vibration around 1705 cm⁻¹ and the two medium C-H stretching bands around 2820 and 2720 cm⁻¹. The IR spectrum of benzaldehyde shows a strong C=O stretch near 1700–1720 cm⁻¹ and aldehyde C–H stretches around 2720–2820 cm⁻¹.[3]

-

Aromatic Ring: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the characteristic C=C skeletal vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

Oxazole Ring: The C=N and C-O-C stretching vibrations of the oxazole ring are expected in the fingerprint region. Studies on oxazole derivatives show characteristic bands for these functional groups.[4][5]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Molecular Ion:

-

Molecular Formula: C₁₀H₇NO₂[6]

-

Molecular Weight: 173.17 g/mol [6]

-

Predicted Molecular Ion Peak (M⁺): m/z = 173

Predicted Fragmentation Pattern:

The fragmentation of 3-(Oxazol-2-yl)benzaldehyde is expected to be initiated by the loss of a hydrogen atom or a carbon monoxide molecule from the aldehyde group, similar to the fragmentation of benzaldehyde.[7][8][9] Subsequent fragmentation of the oxazole ring may also occur.

Figure 3: A plausible mass fragmentation pathway for 3-(Oxazol-2-yl)benzaldehyde.

Interpretation of Fragmentation:

-

Loss of a Hydrogen Radical (-H•): The molecular ion can lose a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z = 172.

-

Loss of Carbon Monoxide (-CO): A characteristic fragmentation of aldehydes is the loss of a neutral carbon monoxide molecule, which would lead to a fragment at m/z = 145.

-

Formation of Benzoyl Cation: Cleavage of the bond between the benzene ring and the oxazole ring could lead to the formation of a benzoyl cation at m/z = 105, which can further lose CO to give the phenyl cation at m/z = 77. The phenyl cation is often a prominent peak in the mass spectra of benzene derivatives.[7][8]

-

Oxazole Ring Fragmentation: The oxazole ring can also undergo fragmentation, leading to various smaller fragments.

Experimental Protocol: Acquiring a Mass Spectrum

A common technique for analyzing solid organic compounds is Direct Insertion Probe Electron Ionization Mass Spectrometry (DIP-EI-MS).

-

Sample Preparation: A small amount of the solid sample is placed in a capillary tube.

-

Insertion: The capillary tube is inserted into the direct insertion probe.

-

Vaporization: The probe is inserted into the mass spectrometer's ion source, and the sample is heated to induce vaporization.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a detailed, predicted spectroscopic profile of 3-(Oxazol-2-yl)benzaldehyde based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data presented herein serve as a valuable reference for researchers working on the synthesis, identification, and characterization of this molecule and its derivatives. While these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation.

References

-

Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. [Link]

-

PubChem. (n.d.). 3-(1,3-Oxazol-2-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Cuminaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from [Link]

-

ACS Publications. (2014). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. ACS Omega. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

Sources

- 1. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]

- 2. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. semanticscholar.org [semanticscholar.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 3-(1,3-Oxazol-2-yl)benzaldehyde | C10H7NO2 | CID 90104870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

A Technical Guide to 3-(Oxazol-2-yl)benzaldehyde: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic combination of distinct chemical scaffolds is a cornerstone of innovation. 3-(Oxazol-2-yl)benzaldehyde is a prime exemplar of such a molecule, integrating the electronically versatile and biologically significant oxazole ring with the reactive potential of a benzaldehyde moiety. This unique juxtaposition offers a trifecta of utility: a reactive aldehyde handle for diverse chemical transformations, a stable aromatic core, and a five-membered heterocyclic system known for its ability to participate in various non-covalent interactions.[1]

The oxazole nucleus is a privileged scaffold, present in a wide array of natural products and synthetic molecules with demonstrated biological activities.[1] Its utility in medicinal chemistry is well-documented, contributing to antibacterial, anti-inflammatory, and anticancer properties in larger molecules.[2] Similarly, the benzaldehyde unit is a fundamental building block in organic synthesis, providing a gateway to a vast number of chemical derivatives. This guide offers an in-depth examination of the chemical and physical properties of 3-(Oxazol-2-yl)benzaldehyde, intended for researchers and professionals who seek to leverage its unique characteristics for the development of novel compounds.

Core Chemical and Physical Properties

Precise characterization of a compound's physical properties is fundamental to its application in research and development. While extensive experimental data for 3-(Oxazol-2-yl)benzaldehyde is not widely published, we can consolidate its known identifiers and computed properties to provide a robust profile.

Table 1: Key Properties and Identifiers of 3-(Oxazol-2-yl)benzaldehyde

| Property | Value | Source |

| IUPAC Name | 3-(1,3-oxazol-2-yl)benzaldehyde | PubChem[3] |

| CAS Number | 1895238-72-8 | PubChem[3] |

| Molecular Formula | C₁₀H₇NO₂ | PubChem[3] |

| Molecular Weight | 173.17 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=CO2)C=O | PubChem[3] |

| InChI Key | BRUPHAFWUUXSJS-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Not Experimentally Documented (Expected: Solid) | - |

| Melting Point | Not Experimentally Documented | - |

| Boiling Point | Not Experimentally Documented | - |

| Solubility | Not Experimentally Documented (Expected: Soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, EtOAc; sparingly soluble in water) | - |

| XLogP3 (Computed) | 1.5 | PubChem[3] |

The absence of readily available experimental melting and boiling points suggests that this compound is primarily used as a synthetic intermediate rather than an end-product. Its computed LogP value of 1.5 indicates a moderate degree of lipophilicity, consistent with its expected solubility in organic solvents.

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of 3-(Oxazol-2-yl)benzaldehyde leverages established principles of heterocyclic chemistry. A common and logical approach involves the construction of the oxazole ring from precursors already containing the benzaldehyde moiety. The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a powerful and widely adopted method for creating the oxazole core.

Proposed Synthetic Workflow: The van Leusen Reaction

The causality behind choosing the van Leusen reaction lies in its reliability and tolerance for various functional groups. It provides a direct route to the oxazole ring from an aldehyde. In this case, the key starting materials would be 3-formylbenzonitrile and TosMIC.

Diagram 1: Proposed Synthesis of 3-(Oxazol-2-yl)benzaldehyde

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. 3-(1,3-Oxazol-2-yl)benzaldehyde | C10H7NO2 | CID 90104870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oiccpress.com [oiccpress.com]

An In-depth Technical Guide to the Solubility of 3-(Oxazol-2-yl)benzaldehyde in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Oxazol-2-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] Given the importance of solubility in drug development, process chemistry, and formulation science, this document offers a detailed exploration of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its quantitative determination, and an expert analysis of its expected behavior in a range of common organic solvents.

Introduction to 3-(Oxazol-2-yl)benzaldehyde: A Molecule of Interest

3-(Oxazol-2-yl)benzaldehyde is a bifunctional organic molecule featuring a benzaldehyde moiety substituted with an oxazole ring at the meta position. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts unique electronic and physicochemical properties to the molecule.[2][5] Such heterocyclic compounds are cornerstones in the development of novel therapeutic agents and functional materials.[1][3][4] Understanding the solubility of this compound is a critical first step in its practical application, influencing everything from reaction kinetics in its synthesis to bioavailability in pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility. Key physicochemical parameters for 3-(Oxazol-2-yl)benzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | PubChem[6] |

| Molecular Weight | 173.17 g/mol | PubChem[6] |

| XLogP3-AA (logP) | 1.5 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 (one nitrogen, two oxygens) | PubChem[6] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | PubChem[6] |

The calculated octanol-water partition coefficient (XLogP3-AA) of 1.5 suggests a moderate lipophilicity. The molecule lacks hydrogen bond donors but possesses three hydrogen bond acceptors, indicating its potential to interact with protic solvents. The topological polar surface area (TPSA) further quantifies its polarity, which is a key determinant of its solubility profile.

Theoretical Framework: The Science of Dissolution

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be favorable, ΔG must be negative. This process can be conceptually broken down into three steps:

-

Solute-solute interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvent-solvent interactions: Energy is required to create a cavity in the solvent to accommodate a solute molecule.

-

Solute-solvent interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.

The interplay of these energy changes, along with the increase in entropy upon dissolution, determines the extent of solubility. For 3-(Oxazol-2-yl)benzaldehyde, the key intermolecular forces at play are dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding with protic solvents.

Predicted Solubility Profile of 3-(Oxazol-2-yl)benzaldehyde

While experimental data is sparse, an expert assessment based on the molecule's structure allows for a reasoned prediction of its solubility in various classes of organic solvents. Generally, aldehydes and ketones are soluble in most common organic solvents.[7] The solubility in water decreases as the carbon chain length increases.[7][8][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The aldehyde and oxazole moieties can act as hydrogen bond acceptors for the solvent's hydroxyl group. The moderate polarity of the molecule aligns well with these solvents. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents. Solvents like DMSO and DMF are excellent solubilizers for a wide range of organic compounds. Benzaldehyde itself is soluble in acetone and ethyl acetate.[10] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of the solute will interact favorably with these solvents via π-π stacking and van der Waals forces. However, the polar aldehyde and oxazole groups may limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and the ability to engage in dipole-dipole interactions. Benzaldehyde is known to be soluble in dichloromethane and chloroform.[10] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a robust and widely accepted approach for determining the equilibrium solubility of a crystalline organic compound.

Materials and Equipment

-

3-(Oxazol-2-yl)benzaldehyde (crystalline, >98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Workflow for Solubility Measurement

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 3-(Oxazol-2-yl)benzaldehyde to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary duration.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 3-(Oxazol-2-yl)benzaldehyde.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-(Oxazol-2-yl)benzaldehyde of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Calculate the concentration of the unknown sample from the calibration curve, accounting for the dilution factor. The resulting concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Conclusion

References

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

StudySmarter. (2023). Physical Properties of Aldehydes and Ketones: Definition, Example. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

BioCrick. (n.d.). Benzaldehyde | CAS:100-52-7. Retrieved from [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde. PubChem. Retrieved from [Link]

-

PubMed. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1,3-Oxazol-2-yl)benzaldehyde. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

-

Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, photophysical properties of novel fluorescent metal complexes from 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, and their antimicrobial activity. Retrieved from [Link]

-

International Journal of ChemTech Research. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

-

Bentham Science Publishers. (2019). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Lirias. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(7-Methyl-2,1-benzoxazol-3-yl)benzaldehyde. PubChem. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][8][12]oxazole derivatives and their antimicrobial activity. Retrieved from [Link]

Sources

- 1. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamscience.com [benthamscience.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-(1,3-Oxazol-2-yl)benzaldehyde | C10H7NO2 | CID 90104870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Benzaldehyde | CAS:100-52-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

Methodological & Application

Using 3-(Oxazol-2-yl)benzaldehyde as a building block for heterocyclic compounds

Application Note: Strategic Utilization of 3-(Oxazol-2-yl)benzaldehyde in Heterocyclic Scaffold Assembly

Executive Summary

3-(Oxazol-2-yl)benzaldehyde (CAS: 1895238-72-8) represents a high-value "meta-functionalized" building block for medicinal chemistry and materials science. Unlike its para-substituted counterparts, the meta positioning of the oxazole ring relative to the reactive aldehyde provides a non-linear geometry crucial for accessing specific binding pockets in kinase inhibitors and disrupting protein-protein interactions.

This guide details the strategic application of this compound in synthesizing bis-heterocyclic libraries. We focus on its dual-modality: utilizing the aldehyde as a reactive "warhead" for multicomponent assembly while leveraging the oxazole as a stable, bioisosteric anchor.

Chemical Profile & Stability

| Property | Data | Relevance |

| IUPAC Name | 3-(1,3-oxazol-2-yl)benzaldehyde | Core Scaffold |

| CAS Number | 1895238-72-8 | Identification |

| Molecular Weight | 173.17 g/mol | Fragment-based Drug Design (FBDD) |

| Geometry | Meta-substitution | Non-linear structural vector (120° kink) |

| Solubility | DMSO, DCM, MeOH | Compatible with standard organic synthesis |

| Stability | Air-stable solid | Store under inert gas to prevent oxidation to carboxylic acid |

Strategic Reactivity Analysis

To maximize yield and selectivity, researchers must distinguish between the kinetic reactivity of the formyl group and the thermodynamic stability of the oxazole ring.

-

Primary Vector (Aldehyde): Highly susceptible to nucleophilic attack (amines, hydrazines, carbon nucleophiles). It serves as the entry point for scaffold elongation.

-

Secondary Vector (Oxazole C-H): The C-5 position of the oxazole ring is capable of late-stage functionalization via Pd-catalyzed C-H arylation, though this requires harsher conditions than aldehyde transformations.

Visualizing the Reactivity Workflow:

Figure 1: Reactivity hierarchy. The green path (MCRs) represents the highest value for diversity-oriented synthesis.

Application Protocol 1: Synthesis of Bis-Heterocycles via Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: To synthesize an imidazo[1,2-a]pyridine scaffold linked to the phenyl-oxazole moiety. This creates a "drug-like" bis-heterocycle often found in antiviral and anti-inflammatory agents.

Mechanism: The aldehyde reacts with a 2-aminoazine and an isocyanide in a concerted [4+1] cycloaddition mediated by a Lewis acid.

Materials

-

Substrate: 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv)

-

Amine: 2-Aminopyridine (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology

-

Pre-complexation: In a 10 mL microwave vial, dissolve 3-(Oxazol-2-yl)benzaldehyde (173 mg, 1.0 mmol) and 2-aminopyridine (94 mg, 1.0 mmol) in MeOH (3 mL). Stir at room temperature for 15 minutes to allow initial imine equilibration.

-

Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Note: If using Iodine, add 25 mg.

-

Cyclization Trigger: Add tert-butyl isocyanide (124 µL, 1.1 mmol) dropwise. The solution may turn slightly yellow/orange.

-

Reaction: Cap the vial and stir at room temperature for 12 hours .

-

Optimization: If conversion is low after 4 hours (check TLC), heat to 60°C for 2 hours.

-

-

Work-up: Remove solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) and brine (10 mL).

-

Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50). The oxazole ring is polar; expect the product to elute later than simple aldehydes.

Self-Validation Check:

-

TLC: The aldehyde spot (usually visible under UV) should disappear. A new, lower Rf spot (the amine adduct) may appear transiently, followed by the final product.

-

NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic amine proton or the specific imidazo-ring protons.

Application Protocol 2: Benzoxazole Fusion via Oxidative Cyclization

Objective: To create a Phenyl-Oxazole-Benzoxazole triad, a rigid scaffold useful for fluorescent probes and intercalating agents.

Materials

-

Substrate: 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv)

-

Nucleophile: 2-Aminophenol (1.1 equiv)

-

Oxidant/Catalyst: Phenyliodine(III) diacetate (PIDA) or simply stirring in open air with Activated Carbon in Xylene (for green chemistry approaches).

-

Solvent: Ethanol (EtOH) or DMF.[1]

Workflow Diagram

Figure 2: Oxidative cyclization pathway to bis-heterocycles.

Step-by-Step Methodology

-

Condensation: Dissolve 3-(Oxazol-2-yl)benzaldehyde (1.0 mmol) and 2-aminophenol (1.1 mmol) in EtOH (5 mL).

-

Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor the formation of the Schiff base (imine) by TLC.

-

Oxidation:

-

Method A (Chemical): Cool to RT. Add PIDA (1.1 equiv) portion-wise. Stir for 1 hour.

-

Method B (Aerobic/Green): Add 10 mol% activated carbon and stir vigorously under an air atmosphere at reflux for 4-6 hours.

-

-

Isolation: Filter off the catalyst (if Method B). Evaporate solvent. Recrystallize from hot ethanol to obtain the bis-heterocycle.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in GBB Reaction | Steric hindrance of tert-butyl isocyanide | Switch to Cyclohexyl isocyanide (less bulky) or increase catalyst load to 10 mol%. |

| Aldehyde Oxidation | Storage in air | Purify starting material via short silica plug before use. Store under Argon. |

| Product Solubility | High rigidity of bis-heterocycles | Use polar aprotic solvents (DMF, DMSO) for extraction or purification. |

| Oxazole Ring Opening | Strong acidic conditions | Avoid concentrated HCl or H₂SO₄. Use Lewis acids (Sc(OTf)₃) or weak organic acids (Acetic Acid). |

References

-

PubChem. 3-(1,3-Oxazol-2-yl)benzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 2023. Available at: [Link]

-

National Institutes of Health (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020.[2][3] Available at: [Link]

-

Nakayama, T. et al. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2.[4] RSC Advances, 2023. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Unsymmetrical Bis-Heterocycles: Benzimidazole-, Benzoxazole-, and Benzothiazole-Linked Thiazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA) 2 : rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n -octa ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01815F [pubs.rsc.org]

Application Note: 3-(Oxazol-2-yl)benzaldehyde in Medicinal Chemistry

[1][2]

Part 1: Introduction & Strategic Value

The Bifunctional Scaffold

In modern fragment-based drug discovery (FBDD), 3-(Oxazol-2-yl)benzaldehyde represents a high-value "privileged structure."[1][2][3] Its utility stems from its dual-functionality:

-

The Oxazole Pharmacophore: A metabolic stable bioisostere for amides and esters.[2] It serves as a hydrogen bond acceptor and can engage in

- -

The Meta-Aldehyde Handle: The aldehyde group at the 3-position provides a versatile "warhead" for rapid chemical diversification.[1][2] Unlike para-substituted analogs, the meta-geometry directs substituents into unique vectors, often accessing unexplored hydrophobic clefts in target proteins.[2][3]

Therapeutic Areas[1][2][3][4]

-

Kinase Inhibition: The oxazole ring mimics the adenine core, making this scaffold a precursor for ATP-competitive inhibitors (e.g., VEGFR, EGFR targets).[3]

-

Anti-Infectives: Oxazole-containing styryls (derived via condensation) have shown efficacy against Gram-positive bacteria and M. tuberculosis.[1][2]

-

Oncology: Used in the synthesis of tubulin polymerization inhibitors by linking the aldehyde to combretastatin-like pharmacophores.[1]

Part 2: Chemical Profile & Handling[1][2][3]

| Property | Specification | Critical Note |

| Appearance | Pale yellow to off-white solid | Color deepens upon oxidation; store under inert gas.[1][2] |

| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water/hexanes.[2][3] Use DMSO for bio-assays.[2] |

| Reactivity | Electrophilic aldehyde | Susceptible to oxidation (to carboxylic acid) in air.[3] |

| Storage | -20°C, Desiccated | Hygroscopic. Warm to RT before opening to prevent condensation. |

Part 3: Experimental Protocols

Protocol A: Diversity-Oriented Synthesis via Reductive Amination

Objective: To generate a library of secondary amines for SAR (Structure-Activity Relationship) exploration. Mechanism: Formation of an imine intermediate followed by in situ reduction.[2]

Reagents:

-

Diverse Primary Amines (

) (1.1 equiv)[1][3] -

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[3]

-

Acetic Acid (catalytic)[3]

Step-by-Step Procedure:

-

Imine Formation: In a 20 mL scintillation vial, dissolve 3-(Oxazol-2-yl)benzaldehyde (173 mg, 1.0 mmol) in DCE (5 mL).

-

Add the primary amine (1.1 mmol).[2][3] If the amine is a salt (e.g., HCl), add 1.1 equiv of TEA.[3]

-

Add glacial acetic acid (1 drop) to catalyze imine formation.[2][3] Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde peak.[2]

-

-

Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise.

-

Reaction: Allow to warm to RT and stir overnight (12–16 h) under

. -

Quench: Quench with saturated aqueous

(5 mL). Stir for 15 mins. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[2][3] -

Purification: Flash column chromatography (typically MeOH/DCM gradient).[2][3]

Protocol B: Knoevenagel Condensation (Styryl-Oxazole Synthesis)

Objective: To synthesize conjugated systems for fluorescence probes or tubulin inhibitors.[1][2]

Reagents:

-

Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)[2][3]

-

Piperidine (catalytic)[3]

-

Ethanol (EtOH)[3]

Step-by-Step Procedure:

-

Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute EtOH (5 mL).

-

Add Piperidine (2–3 drops).

-

Heat to reflux (78°C) for 2–4 hours.

-

Observation: Product often precipitates out of solution upon cooling.[2]

-

-

Cool to RT and then to 4°C in an ice bath.

-

Filter the solid precipitate and wash with cold EtOH.[2] Recrystallize from EtOH/DMF if necessary.

Part 4: Logical Workflows & Pathways

Visualization: Chemical Space Diversification

The following diagram illustrates how 3-(Oxazol-2-yl)benzaldehyde serves as a central hub for accessing three distinct chemical classes.

Caption: Divergent synthesis pathways from the parent aldehyde scaffold.

Visualization: Mechanism of Action (Kinase Binding)

Hypothetical binding mode of a derivative within a kinase pocket.[3]

Caption: Pharmacophore mapping of oxazole derivatives in kinase active sites.

Part 5: Troubleshooting & Optimization (Expert Insights)

-

Aldehyde Oxidation:

-

Issue: The aldehyde peak disappears, but no amine product is formed.[2][3]

-

Cause: The starting material may have oxidized to the benzoic acid derivative during storage.[2]

-

Fix: Check the proton NMR for a carboxylic acid peak (broad singlet >11 ppm).[3] Repurify the aldehyde via a short silica plug (Hex/EtOAc) before use.[3]

-

-

Imine Hydrolysis:

-

Regioselectivity in Functionalization:

References

-

Oxazole Scaffold in Cancer Research

-

Aldehyde Reactivity & Thiosemicarbazones

-

General Synthetic Methods for Oxazoles

-

Compound Data & Safety

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-(propan-2-yl)-1,3-oxazole | 374553-32-9 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. 3-(1,3-Oxazol-2-yl)benzaldehyde | C10H7NO2 | CID 90104870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Metal-Catalyzed Cross-Coupling of 3-(Oxazol-2-yl)benzaldehyde Derivatives

Abstract

The 3-(oxazol-2-yl)benzaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors, antimicrobial agents, and fluorescent probes. Its dual functionality—comprising a reactive aldehyde "warhead" and a coordinating oxazole heterocycle—offers a versatile platform for divergent synthesis but presents unique challenges in metal-catalyzed cross-coupling. This Application Note provides a comprehensive technical guide for the functionalization of this scaffold, focusing on Suzuki-Miyaura coupling , Sonogashira alkynylation , and Direct C-H Arylation . We delineate protocols optimized to overcome catalyst poisoning by the oxazole nitrogen and chemical instability of the aldehyde group.

Strategic Analysis of the Scaffold

Before initiating experimentation, researchers must account for the electronic and steric properties of the 3-(oxazol-2-yl)benzaldehyde core.

The "Trojan Horse" Challenge: Catalyst Deactivation

The oxazole nitrogen (N3) is a competent

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHCs) that sterically preclude N-coordination and increase the oxidative addition rate.

Aldehyde Sensitivity

The formyl group (-CHO) at the meta position is susceptible to:

-

Cannizzaro Disproportionation: Triggered by strong hydroxide bases (NaOH, KOH).

-

Aerobic Oxidation: Converting the aldehyde to carboxylic acid during prolonged heating.

-

Solution: Utilize mild carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) and strictly inert atmospheres (Ar/N₂).

Application Module A: Functionalization of the Phenyl Ring

Target: Coupling at the Halogenated Benzene Core (e.g., 4-bromo-3-(oxazol-2-yl)benzaldehyde).

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

This protocol is optimized for coupling aryl boronic acids to the halogenated scaffold while preserving the aldehyde and avoiding oxazole interference.

Reaction Scheme:

Reagents & Materials:

-

Substrate: 5-bromo-3-(oxazol-2-yl)benzaldehyde (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.5 equiv)

-

Catalyst Precursor: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5-10 mol%)

-

Base: K₃PO₄ (2.0 equiv, tribasic, anhydrous)

-

Solvent: Toluene:Water (10:1 v/v)

Step-by-Step Procedure:

-

Charge: In a glovebox or under active Ar flow, add the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a resealable reaction vial.

-

Solvate: Add degassed Toluene and Water. Note: The biphasic system helps solubilize the inorganic base while keeping the catalyst in the organic phase.

-

Seal & Heat: Cap the vial with a Teflon-lined septum. Heat to 80–100 °C for 12–18 hours.

-

Monitor: Check conversion via TLC or LC-MS. Look for the disappearance of the aryl bromide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Caution: The aldehyde product may streak on silica; add 1% Et₃N to the eluent if necessary.

Mechanistic Insight: SPhos is critical here. Its bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the oxazole nitrogen while facilitating the reductive elimination step.

Application Module B: Direct C-H Functionalization

Target: Late-Stage Modification of the Oxazole C5 Position.

Direct C-H arylation avoids the need for pre-halogenated oxazoles, allowing for atom-economical diversification of the core scaffold.

Protocol 2: C5-H Arylation of the Oxazole Ring

This reaction exploits the acidity of the C5-H bond (pKa ~20) for concerted metallation-deprotonation (CMD).

Reaction Scheme:

Reagents & Materials:

-

Substrate: 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or P(t-Bu)₃HBF₄ (for challenging substrates)

-

Base/Additive: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF or DMA (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dry the solvent thoroughly. Water inhibits the CMD mechanism.

-

Activation: Mix Pd(OAc)₂ and Ligand in the solvent for 10 mins to form the active species.

-

Addition: Add the oxazole substrate, aryl iodide, and base.

-

Reaction: Heat to 110–130 °C for 16 hours. Note: Higher temperatures are required for C-H activation compared to Suzuki coupling.

-

Filtration: The reaction will generate metallic silver/salts. Filter hot through a Celite pad.

-

Isolation: Dilute filtrate with water, extract with EtOAc (3x), and purify via column chromatography.

Data Summary & Visualization

Comparative Analysis of Conditions

| Parameter | Suzuki-Miyaura (Module A) | C-H Arylation (Module B) |

| Target Site | Halogenated Phenyl Ring | Oxazole C5-H |

| Primary Challenge | Catalyst Poisoning (N-coord) | C-H Bond Cleavage Energy |

| Preferred Ligand | SPhos, XPhos (Bulky) | PPh₃, PCy₃ (Simple/Basic) |

| Base Choice | K₃PO₄ (Mild, Soluble) | Ag₂CO₃ or Cs₂CO₃ (CMD Active) |

| Temp. Range | 80–100 °C | 110–140 °C |

| Aldehyde Stability | High (with weak base) | Moderate (Risk of oxidation) |

Decision Logic & Workflow

Figure 1: Decision tree for selecting the appropriate cross-coupling strategy based on substrate functionalization.

Troubleshooting & Optimization

-

Issue: Low Yield / Starting Material Recovery

-

Cause: Catalyst deactivation by the oxazole nitrogen.

-

Fix: Increase catalyst loading to 10 mol%. Switch to Pd(dppf)Cl₂ or Pd-PEPPSI-IPr precatalysts.

-

-

Issue: Aldehyde Degradation

-

Cause: Trace peroxides in ether solvents or high pH.

-

Fix: Use freshly distilled Toluene or DMF. Switch base to Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF).

-

-

Issue: Regioselectivity (C-H Activation)

-

Cause: Competition between C5 and C2 (if C2 is open, though here it is blocked by the phenyl ring).

-

Fix: In this specific scaffold, C2 is substituted.[1] Regioselectivity is generally exclusively C5.

-

References

-

Verrier, C., et al. (2008).[2] "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." Journal of Organic Chemistry. Link

-

Strotman, N. A., et al. (2010).[3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link

-

Schnürch, M., et al. (2011). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews. Link

-

Białecki, J., et al. (2025). "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives." PubMed. Link

-

Sajith, A. M., et al. (2014).[1] "A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine."[1] Journal of Heterocyclic Chemistry. Link

Sources

Advanced One-Pot Synthesis Strategies: Utilizing 3-(Oxazol-2-yl)benzaldehyde

Executive Summary

3-(Oxazol-2-yl)benzaldehyde (CAS: 176961-43-6) represents a privileged "biaryl-equivalent" scaffold in medicinal chemistry. The meta-positioning of the oxazole ring provides a stable, planar geometric constraint often utilized in kinase inhibitors (e.g., p38 MAPK, VEGFR) to access specific hydrophobic pockets while maintaining water solubility via the nitrogen/oxygen heteroatoms.

This guide details two robust One-Pot Multicomponent Reaction (MCR) strategies utilizing this aldehyde. Unlike traditional linear synthesis, these protocols leverage the high electrophilicity of the aldehyde carbonyl—enhanced by the electron-withdrawing oxazole ring—to construct complex fused heterocycles and dihydropyrimidinones in a single step.

Chemical Profile & Reactivity[1][2][3]

-

Compound: 3-(Oxazol-2-yl)benzaldehyde

-

Molecular Weight: 173.17 g/mol

-

Reactivity Class: Deactivated Aromatic Aldehyde (Moderate Electrophile)

-

Electronic Effect: The oxazol-2-yl group at the meta position acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-M), increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This accelerates nucleophilic attack in condensation reactions.

Solubility & Handling

| Solvent | Solubility | Application |

| DCM/CHCl₃ | High | Standard organic synthesis, extraction. |

| Methanol/Ethanol | Moderate/High | Preferred for Green MCRs (Biginelli/GBB). |

| DMSO/DMF | High | High-temperature library synthesis. |

| Water | Low | Requires surfactant or co-solvent. |

Strategy I: The Groebke-Blackburn-Bienaymé (GBB) Protocol

Target Scaffold: 2-(3-(Oxazol-2-yl)phenyl)imidazo[1,2-a]pyridine Application: Synthesis of fused bicyclic kinase inhibitors.

The GBB reaction is a three-component coupling of an aldehyde, a 2-aminoazine, and an isocyanide. Using 3-(Oxazol-2-yl)benzaldehyde allows for the rapid assembly of a "tridentate-like" ligand structure common in ATP-competitive inhibitors.

Mechanism & Workflow

The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and the amine, followed by a [4+1] cycloaddition with the isocyanide.

Figure 1: Logical flow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Experimental Protocol

Reagents:

-

3-(Oxazol-2-yl)benzaldehyde (1.0 equiv, 173 mg)

-

2-Aminopyridine (1.0 equiv, 94 mg)

-

tert-Butyl isocyanide (1.1 equiv, 124 µL)

-

Scandium(III) triflate [Sc(OTf)₃] (5 mol%) OR Acetic Acid (10 mol%)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure:

-

Imine Formation: In a 5 mL microwave vial or round-bottom flask, dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (2.0 mL).

-

Activation: Add the catalyst (Sc(OTf)₃ or AcOH). Stir at Room Temperature (RT) for 15–30 minutes. Observation: Solution may turn slightly yellow/orange indicating imine formation.

-

Addition: Add tert-butyl isocyanide (1.1 mmol) in one portion.

-

Reaction:

-

Method A (Thermal): Stir at 60°C for 12 hours.

-

Method B (Microwave - Preferred): Heat at 100°C for 20 minutes.

-

-

Monitoring: Check TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear.

-

Work-up: Concentrate the solvent under reduced pressure.

-

Purification: The product often precipitates upon adding cold diethyl ether. Alternatively, purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Validation Point:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of the imidazole ring proton (often a singlet around 7.5–8.0 ppm, distinct from the pyridine backbone).

Strategy II: The Biginelli Cyclocondensation

Target Scaffold: 4-(3-(Oxazol-2-yl)phenyl)-3,4-dihydropyrimidin-2(1H)-one Application: Synthesis of calcium channel blockers and mitotic kinesin inhibitors (e.g., Monastrol analogues).

This acid-catalyzed condensation creates a chiral center and a heterocyclic core in one step. The presence of the oxazole ring adds a critical hydrogen-bond acceptor site often required for binding affinity in the S1 pocket of target proteins.

Reaction Scheme & Logic

Figure 2: Three-component assembly of the Biginelli Dihydropyrimidinone scaffold.

Experimental Protocol

Reagents:

-

3-(Oxazol-2-yl)benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.2 mmol)

-

Catalyst: TMSCl (Trimethylsilyl chloride) (0.5 equiv) or p-TsOH (10 mol%)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

-

Mixing: Charge a reaction vessel with the aldehyde (173 mg), urea (72 mg), and ethyl acetoacetate (130 mg) in MeCN (3 mL).

-

Catalyst Addition: Add TMSCl (dropwise) or p-TsOH.

-

Note: TMSCl acts as both a dehydrating agent and a Lewis acid, often improving yields for electron-deficient aldehydes like this one.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Precipitation: Cool the reaction mixture to RT and then to 0°C (ice bath).

-

Filtration: The DHPM product typically precipitates as a solid. Filter the solid and wash with cold EtOH/Water (1:1).

-

Recrystallization: Recrystallize from hot Ethanol to obtain analytical purity.

Validation Point:

-

1H NMR: The key diagnostic is the benzylic methine proton of the DHPM ring, which typically appears as a doublet or broad singlet around 5.2–5.5 ppm.

Analytical Reference Data

To ensure protocol integrity, compare your isolated product data against these expected values.

| Feature | 3-(Oxazol-2-yl)benzaldehyde (Starting Material) | GBB Product (Imidazo-pyridine derivative) | Biginelli Product (DHPM derivative) |

| Aldehyde Proton | Singlet, ~10.1 ppm | Absent | Absent |

| Oxazole CH | Singlet, ~8.2 ppm | Singlet, ~8.2 ppm (Shifted slightly) | Singlet, ~8.2 ppm |

| Key New Signal | N/A | Imidazo C3-H: Singlet, 7.5-8.0 ppm | DHPM C4-H: Doublet, 5.2-5.5 ppm |

| IR (Carbonyl) | ~1695 cm⁻¹ (Strong) | Absent (or Amide if substituted) | ~1700-1720 cm⁻¹ (Ester C=O) |

References

-

Groebke-Blackburn-Bienaymé Reaction Scope

-

Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

- Note: Foundational text for the GBB protocol described in Str

-

-

Biginelli Reaction with Functionalized Aldehydes

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. Accounts of Chemical Research, 33(12), 879-888. Link

- Note: Authoritative review covering the mechanism and catalyst choices (TMSCl/p-TsOH) for Protocol II.

-

-

Oxazole-Benzaldehyde Synthesis & Reactivity

-

Green Chemistry Approaches to Imidazo[1,2-a]pyridines

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Oxazol-2-yl)benzaldehyde

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning the synthesis of 3-(Oxazol-2-yl)benzaldehyde. This valuable building block presents unique challenges due to the interplay of the electron-deficient oxazole ring and the reactive aldehyde functionality.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions (FAQs). Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting & FAQ Guide

Q1: What are the primary synthetic strategies for preparing 3-(Oxazol-2-yl)benzaldehyde, and what are their relative merits?

The synthesis of this molecule can be approached from two fundamentally different directions:

-

Strategy A: Form the Oxazole Ring on a Pre-functionalized Benzene Core. In this approach, a derivative of 3-formylbenzene (or a protected version) is used as the starting material for an oxazole-forming cyclization reaction.

-

Strategy B: Attach the Benzaldehyde Moiety to a Pre-formed Oxazole Ring. This strategy relies on modern cross-coupling reactions to forge the C-C bond between the oxazole and the phenyl ring.

The choice between these strategies depends on starting material availability, scalability, and tolerance to specific reaction conditions. The following diagram outlines the decision-making logic.

Caption: Decision logic for selecting a primary synthetic route.

Cross-coupling (Strategy B) is often preferred in medicinal chemistry for its modularity and generally milder conditions, making it the focus of our subsequent troubleshooting.[1][2]

Q2: My Negishi coupling between 2-halo-oxazole and a 3-formylphenylzinc reagent is giving a low yield (<30%). What are the most critical parameters to investigate?

Low yield in a Negishi coupling is a common but solvable problem. It typically points to one of three areas: inactive catalyst, poor transmetalation, or degradation of reagents/products. A systematic, multi-variable optimization is key.[1]

The workflow below illustrates a logical troubleshooting sequence.

Sources

Identifying side products in 3-(Oxazol-2-yl)benzaldehyde reactions

Ticket ID: OX-ALD-302 | Topic: Impurity Profiling & Reaction Troubleshooting

Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Executive Summary: The Bifunctional Challenge

You are working with 3-(Oxazol-2-yl)benzaldehyde , a bifunctional scaffold containing a moderately reactive electrophile (aldehyde) and a Lewis-basic heterocycle (oxazole).[1]

The primary technical challenge with this molecule is Orthogonal Reactivity .[2] Conditions that stabilize the aldehyde (acidic) can degrade the oxazole. Conditions that favor oxazole functionalization (lithiation) are incompatible with the aldehyde.[2] Furthermore, the electron-withdrawing nature of the oxazole ring at the meta position activates the aldehyde toward both nucleophilic attack and autoxidation.

This guide identifies the three most common side products and provides validated protocols for their removal.

Diagnostic Hub: Identify Your Impurity

Use this decision matrix to identify the side product based on physical observation and basic analytics (TLC/NMR).

Figure 1: Rapid diagnostic tree for identifying common degradation products of 3-(oxazol-2-yl)benzaldehyde.

Detailed Impurity Profiles & Troubleshooting

Side Product A: 3-(Oxazol-2-yl)benzoic acid

Cause: Radical Autoxidation (Aerobic Oxidation).[1] Context: The meta-oxazole ring is electron-withdrawing.[1][2] This decreases the electron density on the carbonyl carbon, but paradoxically, the benzylic C-H bond remains susceptible to radical abstraction by molecular oxygen, especially under light exposure.[2]

Mechanism:

-

Initiation: Trace metals or light generate a radical at the formyl hydrogen.[2]

-

Propagation: Reaction with

forms a peroxy radical, which abstracts hydrogen from another aldehyde molecule.[2] -

Termination: Formation of the carboxylic acid (white solid).[2]

Data Signature:

-

1H NMR: Disappearance of CHO singlet (~10.1 ppm); appearance of broad COOH (11-13 ppm).[1][2]

-

IR: Shift of C=O stretch from ~1700 cm⁻¹ (aldehyde) to ~1680 cm⁻¹ (acid dimer).[2]

Corrective Protocol: Acid-Base Wash Do not distill.[1][2] The high boiling point promotes further degradation.

-

Dissolve the crude mixture in Dichloromethane (DCM) .

-

Wash with saturated aqueous NaHCO₃ (3x).[2] The acid moves to the aqueous layer as the carboxylate salt.

-

Dry the organic layer (containing the aldehyde) over MgSO₄.[2]

-

Storage: Store under Argon/Nitrogen at -20°C.

Side Product B: 3-(Oxazol-2-yl)benzyl alcohol

Cause: Cannizzaro Reaction (Base-Induced Disproportionation).[1] Context: When using strong bases (e.g., NaOH, KOH) for condensation reactions (like Aldol or Wittig), the non-enolizable aldehyde undergoes disproportionation.[2] The electron-withdrawing oxazole ring makes the aldehyde more electrophilic, accelerating this side reaction.[2]

Mechanism Visualization:

Figure 2: The Cannizzaro disproportionation pathway favored by electron-deficient aldehydes.[1]

Troubleshooting:

-

Switch Base: Use non-nucleophilic bases (e.g., LiHMDS, NaH) or weaker bases (piperidine/acetic acid) for condensations.[2]

-

Order of Addition: Add the aldehyde last to the pre-formed enolate/ylide to minimize exposure to free base.

Side Product C: Ring-Opened Amides

Cause: Acidic Hydrolysis (Oxazole Instability).[1][2] Context: While oxazoles are relatively stable, the C2 position is sensitive. Prolonged exposure to strong aqueous acids (HCl, H₂SO₄) or Lewis acids can hydrolyze the ring, reverting it to an acyclic amide/ketone structure (Bamford-Stevens context).[2]

Data Signature:

-

LC-MS: Mass shift of +18 Da (hydration).

-

1H NMR: Loss of the characteristic oxazole ring proton (C4/C5) singlets.[2]

Corrective Protocol:

-

Avoid aqueous acidic workups.[2]

-

Quench Lewis Acid reactions (e.g., Friedel-Crafts) with buffered solutions (Phosphate buffer pH 7) rather than straight HCl.[1][2]

Advanced FAQ: Reaction Engineering

Q: My Suzuki coupling with this aldehyde failed. I see starting material and black precipitate. A: Catalyst Poisoning. The Nitrogen atom in the oxazole ring (position 3) is a competent ligand for Palladium (Pd).[2] It competes with your phosphine ligands, forming a stable, non-reactive Pd-complex (Pd black precipitate often follows).[1][2]

-

Fix: Increase catalyst loading (to 5-10 mol%).

-

Fix: Use bidentate ligands (e.g., dppf, Xantphos) which bind Pd more tightly than the oxazole nitrogen.[2]

Q: Can I use n-BuLi to lithiate the oxazole ring? A: No. The aldehyde functional group is incompatible with n-BuLi (nucleophilic attack at the carbonyl).[1] You must protect the aldehyde as an acetal (e.g., using ethylene glycol/TsOH) before attempting lithiation of the oxazole ring.

Q: Why is my yield low in Reductive Amination? A: Imine Instability. The electron-withdrawing oxazole destabilizes the intermediate imine, making it prone to hydrolysis before the reducing agent acts.

-

Fix: Perform the reaction in a "one-pot" procedure using Sodium Triacetoxyborohydride (STAB) , which works under mildly acidic conditions (acetic acid) that favor imine formation without hydrolyzing the oxazole.

Summary Data Table

| Parameter | Value / Characteristic | Relevance |

| Molecular Weight | 173.17 g/mol | Calculation basis |

| pKa (Conj.[1] Acid) | ~0.8 (Oxazole N) | Weakly basic; protonates in strong acid |

| IR Diagnostic | ~1700 cm⁻¹ (CHO) vs 1680 cm⁻¹ (COOH) | Quick purity check |

| Storage | < -20°C, Inert Gas, Dark | Prevents autoxidation |

| Major Risk | Aerobic Oxidation | Converts liquid to solid impurity |

References

-

Oxazole Stability & Reactivity

-

Aldehyde Autoxidation Mechanisms

-

Cannizzaro Reaction Kinetics

-

Palladium Catalyst Poisoning by Azoles

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Video: Radical Autoxidation [jove.com]

- 8. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]

Optimization of reaction conditions for synthesizing 3-(Oxazol-2-yl)benzaldehyde

Technical Support Center: Synthesis & Optimization of 3-(Oxazol-2-yl)benzaldehyde

Executive Summary

The synthesis of 3-(Oxazol-2-yl)benzaldehyde presents a unique challenge in medicinal chemistry. It combines the sensitivity of an aldehyde (prone to oxidation and condensation) with the regiochemical strictness required to link the oxazole C2-position to the phenyl ring.

While classical cyclization methods (e.g., Robinson-Gabriel) often require protecting the aldehyde, modern transition-metal catalysis allows for more direct, atom-economical routes. This guide focuses on two primary methodologies: Direct C-H Arylation (the modern, preferred route) and Suzuki-Miyaura Cross-Coupling (the traditional alternative), providing specific troubleshooting for yield optimization and impurity management.

Module 1: Direct C-H Arylation (Preferred Route)

Context: This method utilizes the inherent acidity of the oxazole C2-proton (

Core Protocol

-

Reagents: Oxazole (1.5 equiv), 3-Bromobenzaldehyde (1.0 equiv).

-

Catalyst: Pd(OAc)

(5 mol%) + Ligand (NiXantphos or PPh -

Base: Cs

CO -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Conditions: 100–110 °C, Argon atmosphere, 12–24 h.

Troubleshooting & FAQs

Q1: I am observing low conversion (<30%) despite using fresh catalyst. What is the likely cause? A: The issue is likely ligand mismatch or base solubility .

-

Causality: The C-H activation step requires a specific bite angle to facilitate the concerted metalation-deprotonation (CMD) pathway. Monodentate phosphines like PPh

are often insufficient for sterically demanding or electron-poor substrates. -

Solution: Switch to NiXantphos or P(

-Bu)

Q2: My product contains a significant amount of C5-arylated isomer (3-(oxazol-5-yl)benzaldehyde). How do I control regioselectivity? A: This is a thermodynamic vs. kinetic control issue governed by solvent polarity and acidity .

-

Mechanism: The C2 proton is the most acidic, but C5 arylation can compete in polar aprotic solvents (like DMF/DMA) which stabilize the C5-palladated intermediate.

-

Optimization:

-

Solvent: Switch to non-polar solvents like Toluene or Xylene . This heavily favors C2-arylation (ratios >100:1).

-

Base: Use milder bases. Strong bases (like

-BuOK) can lead to ring-opening or non-selective deprotonation. Cs

-

Q3: The aldehyde handle is oxidizing to carboxylic acid during the reaction. How do I prevent this? A: Trace oxygen is the culprit.

-

Protocol: Sparge the solvent with Argon for at least 15 minutes before adding the catalyst. Do not rely solely on vacuum/backfill cycles.

-

Additive: If oxidation persists, add 10 mol% of a radical scavenger like BHT (butylated hydroxytoluene), though this may slightly retard the Pd-cycle. Alternatively, use the dimethyl acetal protected 3-bromobenzaldehyde and deprotect (HCl/THF) post-coupling.

Module 2: Suzuki-Miyaura Cross-Coupling

Context: Useful when C-H activation fails or scale-up safety prohibits high-temperature hydrocarbon solvents. Involves coupling 3-formylphenylboronic acid with 2-halooxazole.

Core Protocol

-

Reagents: 3-Formylphenylboronic acid (1.1 equiv) + 2-Chlorooxazole or 2-Bromooxazole.

-

Catalyst: Pd(dppf)Cl

·DCM (3 mol%). -

Base: K

CO -

Solvent: DME/Water or THF/Water (3:1).

Troubleshooting & FAQs

Q1: Why is the reaction stalling with 2-bromooxazole? A: Protodeboronation of the boronic acid or decomposition of the 2-halooxazole.

-

Instability: 2-Halooxazoles are thermally unstable and prone to hydrolysis. 2-Bromooxazole can decompose before transmetalation occurs.

-

Solution:

-

Reverse the Coupling: If possible, use oxazol-2-ylboronic acid pinacol ester (more stable) + 3-bromobenzaldehyde. However, 2-metallated oxazoles are also notoriously unstable.

-

Catalyst Switch: Use a highly active precatalyst like XPhos Pd G2 that works at room temperature or mild heat (40 °C), minimizing thermal decomposition of the oxazole reactant.

-

Q2: I see "homocoupling" of the boronic acid (biaryl formation). A: This indicates oxidative homocoupling due to oxygen ingress.

-

Fix: Rigorous degassing is required. Switch to Pd(PPh

)

Module 3: Visual Troubleshooting & Logic

The following diagrams illustrate the decision-making process and mechanistic pathways for optimizing this synthesis.

Diagram 1: Synthetic Route Decision Matrix

Caption: Logic flow for selecting the optimal synthetic route based on available precursors and lab constraints.

Diagram 2: C-H Activation Optimization Cycle

Caption: Mechanistic checkpoints for the Pd-catalyzed C-H arylation of oxazole at C2.

References

-

Strotman, N. A., et al. (2010).[1][2] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[1][2] Organic Letters, 12(15), 3578–3581.

- Relevance: Establishes the solvent/ligand rules for C2 vs C5 regioselectivity.

-

Besselièvre, F., et al. (2009).[3] "Direct Arylation of Oxazoles and Benzoxazoles with Aryl Halides." Synthesis, 2009(20), 3511–3512.

- Relevance: Provides the foundational protocol for Pd(PPh3)

-

Verrier, C., et al. (2011). "Direct C–H Arylation of Oxazoles: A Review." Chemical Science.

- Relevance: Comprehensive review of mechanisms and comp

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

- Relevance: General conditions for Suzuki coupling and troubleshooting protodeboron

Sources

- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 2. 1,3-Oxazole synthesis [organic-chemistry.org]

- 3. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]

Technical Support Center: A Troubleshooting Guide for Reactions Involving Aromatic Aldehydes

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving aromatic aldehydes. The content is tailored for researchers, scientists, and professionals in drug development, offering practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Low Reaction Yield and Conversion

Question: My reaction with an aromatic aldehyde is resulting in a low yield or incomplete conversion of the starting material. What are the likely causes and how can I improve it?

Answer:

Low yields in reactions involving aromatic aldehydes can stem from several factors, often related to the inherent reactivity of the aldehyde, reaction conditions, and the purity of reagents. Here’s a systematic approach to troubleshooting this issue:

1. Purity of the Aromatic Aldehyde:

-

Problem: Aromatic aldehydes are susceptible to oxidation, forming the corresponding carboxylic acid. This impurity can interfere with the desired reaction, especially if the reaction is base-sensitive.

-

Solution: Before use, it's crucial to purify the aromatic aldehyde. Common purification methods include:

-

Distillation: For liquid aldehydes, distillation under reduced pressure can remove less volatile impurities.

-

Recrystallization: Solid aldehydes can be purified by recrystallization from an appropriate solvent.

-

Bisulfite Adduct Formation: A highly effective method involves the formation of a solid bisulfite adduct, which can be isolated by filtration and then reverted to the pure aldehyde by treatment with a base.[1][2][3]

-

2. Reaction Conditions:

-

Problem: Suboptimal reaction conditions such as temperature, reaction time, and solvent choice can significantly impact the yield.

-

Solution:

-

Temperature Control: Some reactions are highly sensitive to temperature. Ensure the reaction is maintained at the optimal temperature.[4]

-

Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress. This helps in determining the optimal reaction time and prevents the formation of degradation products from prolonged reaction times.[4]

-

Solvent Choice: The polarity of the solvent can influence reaction rates.[5][6][7] For less reactive aldehydes, a less polar solvent might be beneficial.[5]

-

3. Reagent Stoichiometry and Addition:

-

Problem: Incorrect stoichiometry or the method of reagent addition can lead to side reactions.

-

Solution:

4. Catalyst Activity:

-

Problem: The catalyst, if used, might be inactive or poisoned.

-

Solution:

-

Fresh Catalyst: Use a fresh or properly activated catalyst.

-

Catalyst Loading: The amount of catalyst can be critical. An optimal catalyst loading should be determined experimentally.[8]

-

Below is a general workflow for troubleshooting low-yield reactions:

Caption: A systematic workflow for troubleshooting low-yield reactions.

Side Reactions and Byproduct Formation

Question: I am observing unexpected byproducts in my reaction involving an aromatic aldehyde. What are the common side reactions, and how can I minimize them?

Answer:

Aromatic aldehydes can participate in several side reactions, leading to a mixture of products. Understanding these potential pathways is key to minimizing their occurrence.

1. Cannizzaro Reaction:

-

Mechanism: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[9]

-

When it Occurs: This is a common side reaction when using strong bases with aldehydes like benzaldehyde.

-

Mitigation:

-

Use a milder base or a non-basic catalyst if the reaction chemistry allows.

-

Carefully control the reaction temperature, as higher temperatures can promote the Cannizzaro reaction.

-

If possible, use an aldehyde with an alpha-hydrogen, which will favor other reaction pathways like aldol condensation.

-

2. Aldol Condensation:

-

Mechanism: If the aromatic aldehyde has an alpha-hydrogen, it can undergo self-condensation in the presence of an acid or base to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[10][11]

-

When it Occurs: This is prevalent when the desired reaction is slower than the self-condensation.

-

Mitigation:

3. Benzoin Condensation:

-

Mechanism: In the presence of a cyanide catalyst, two molecules of an aromatic aldehyde can condense to form an α-hydroxy ketone, known as a benzoin.[9]

-

When it Occurs: This is a specific side reaction when using cyanide or related catalysts.

-

Mitigation: Avoid using cyanide-based catalysts if this side reaction is a concern.

4. Oxidation to Carboxylic Acid:

-

Mechanism: Aromatic aldehydes are easily oxidized to carboxylic acids, even by atmospheric oxygen.

-

When it Occurs: This can happen during the reaction, workup, or storage.

-

Mitigation:

-

Run reactions under an inert atmosphere (e.g., nitrogen or argon).

-

Use freshly purified aldehydes.

-

During workup, avoid prolonged exposure to air and consider using an antioxidant if compatible with the desired product.

-

The following diagram illustrates these common side reactions:

Caption: Common side reactions of aromatic aldehydes.